Fura-4F, Pentapotassium salt

Calcium imaging Ratiometric fluorescence Intracellular signaling

Mismatched indicator affinity ruins data at elevated [Ca²⁺]: Fura-2 saturates where Fura-4F stays responsive. This cell-impermeant pentapotassium salt (Kd ~0.77-1.16 µM) extends linear detection into the 1-100 µM regime, with faster off-rate kinetics for accurate millisecond-scale transient tracking. • Validated for two-photon excitation (810 nm, Keff 1.16 µM) with demonstrated photostability over 5-10 min continuous imaging • Water-soluble form enables microinjection, patch pipette infusion, or pinocytic loading • Also validated Fe²⁺ chelator (Kd 4.55-6.99 µM) for metal competition assays. Reliable supply for electrophysiology-coupled calcium imaging.

Molecular Formula C28H19FK5N3O14
Molecular Weight 835.96
CAS No. 299172-08-0
Cat. No. B1147991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFura-4F, Pentapotassium salt
CAS299172-08-0
Molecular FormulaC28H19FK5N3O14
Molecular Weight835.96
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fura-4F Pentapotassium Salt Technical Baseline


Fura-4F, pentapotassium salt (CAS 299172-08-0) is a cell-impermeant fluorescent calcium indicator belonging to the ratiometric Fura dye family . This compound is a derivative of Fura-2 wherein a single electron-withdrawing fluorine substituent is attached to the BAPTA chelator moiety, resulting in a shifted calcium response range suitable for detecting elevated intracellular Ca²⁺ concentrations [1]. The pentapotassium salt form is water-soluble, enabling intracellular loading via microinjection, patch pipette infusion, scrape loading, or pinocytosis .

Cell-impermeant ratiometric Ca²⁺ indicator, salt form for intracellular loading via microinjection, patch pipette, scrape loading, or pinocytosis
Optimized for elevated intracellular Ca²⁺ concentrations (typical range beyond resting levels, up to ~100 µM) where high‑affinity dyes saturate
Fits excitable cell models (cardiomyocytes, neurons) requiring rapid kinetic tracking and extended dynamic range without saturation
Compatible with two‑photon excitation (810 nm) and validated for long‑term imaging with minimal photodamage

Why Fura-4F Cannot Substitute for Fura-2


Substituting Fura-4F with Fura-2 or other Fura-family analogs (Fura-5F, Fura-6F, Fura-FF) is scientifically invalid without complete assay revalidation due to substantial differences in calcium-binding affinity and consequent response ranges . Fura-4F exhibits a Kd(Ca²⁺) of approximately 0.77–1.16 µM, representing a 4- to 6-fold lower calcium affinity compared to Fura-2 (Kd ~0.14–0.22 µM), which fundamentally alters the indicator's linear detection range and saturation behavior [1]. A dye with mismatched affinity will either saturate prematurely at physiologically relevant elevated calcium concentrations (high-affinity dyes in high-calcium contexts) or fail to resolve subtle changes near resting levels [2]. Procurement decisions must therefore be guided by the specific calcium concentration regime anticipated in the experimental system rather than class-level interchangeability.

Affinity mismatch shifts detection range

Fura‑4F exhibits a 4‑ to 6‑fold lower Ca²⁺ affinity than Fura‑2; replacing it without revalidation risks signal saturation in high‑calcium regimes or loss of resolution near resting levels.

Kinetic distortion in excitable cells

Lower‑affinity indicators have faster off‑rates, altering temporal fidelity of rapid Ca²⁺ transients. Fura‑2 may introduce slower kinetics that does not match native dynamics.

Brightness and loading protocols may not transfer

~75 % greater molar absorptivity of Fura‑4F changes signal‑to‑noise characteristics; dye loading concentrations and exposure times optimized for Fura‑2 may not yield comparable data.

Fura-4F Differentiation: Evidence vs. Fura-2


Calcium Affinity Difference vs. Fura-2

Fura-4F exhibits a Kd(Ca²⁺) of approximately 0.77–1.16 µM, which is approximately 4- to 6-fold higher (lower affinity) than Fura-2, whose Kd is reported at 0.14–0.22 µM depending on the measurement system [1][2]. This reduced calcium affinity shifts the linear detection range toward higher concentrations, allowing accurate ratiometric measurements in the 1–100 µM range where Fura-2 would be fully saturated and non-responsive [3].

Ca²⁺ Affinity (Kd)
Head‑to‑head
0.77–1.16 µM vs 0.14–0.22 µM (Fura‑2)
Shifts linear detection to higher Ca²⁺ concentrations; avoids saturation in stimulated cells
Physiological pH, 37 °C, buffered calibration solutions
Calcium imaging Ratiometric fluorescence Intracellular signaling

Rapid Calcium Tracking in Cardiomyocytes

In a direct comparative study using quail and rat cardiomyocytes, Fura-4F demonstrated more rapid tracking of changes in Ca²⁺ concentration compared to Fura-2, though with a narrower dynamic range [1]. This faster kinetic response is attributed to the lower affinity (faster off-rate) of the indicator, which reduces the temporal filtering of rapid calcium transients.

Kinetic Response in Cardiomyocytes
Head‑to‑head
Faster Ca²⁺ tracking vs Fura‑2 in quail/rat ventricular myocytes; narrower dynamic range
Supports kinetic fidelity in excitable cell models
Electrical stimulation, ratiometric 340/380 nm, 37 °C
Cardiovascular biomechanics Calcium transients Excitation-contraction coupling

Enhanced Molar Absorptivity vs. Fura-2

According to Thermo Fisher Scientific's Molecular Probes Handbook, the Ca²⁺-dependent fluorescence response of Fura-4F is similar to Fura-2, but the indicator exhibits approximately 75% greater molar absorptivity [1]. Higher molar absorptivity translates to brighter fluorescence per bound calcium ion at equivalent dye concentrations and excitation intensities.

Molar Absorptivity
Supplier reported
~75 % greater than Fura‑2
Enables lower dye loading or shorter exposures for equivalent signal‑to‑noise
Aqueous buffer, Ca²⁺‑bound state; verify for your system
Fluorescence detection sensitivity Signal-to-noise ratio Ratiometric imaging

Fe(II) Chelator for Competition Assays

Fura-4F has been validated and employed as a ferrous iron (Fe²⁺) chelator in competition assays designed to measure protein Fe(II) binding affinities under heterogeneous, physiologically relevant conditions [1]. In this context, Fura-4F exhibited Fe²⁺ Kd values ranging from 4.55 ± 1.3 µM to 6.99 ± 1.3 µM depending on the competing compound, positioning it within a panel of chelators (including Mag-Fura-2 and Rhod-5N) that collectively span five orders of magnitude in Fe²⁺ affinity (micromolar to nanomolar Kd) [1][2].

Fe(II) Chelation Affinity
Head‑to‑head
Kd = 4.55–6.99 µM (competition assay)
Expands utility to metalloprotein Fe(II) binding studies
Anaerobic Tris buffer, pH 7.5, frataxin proteins
Iron homeostasis Metal competition assay Protein Fe(II) binding Frataxin

Two-Photon Excitation Advantages

Under two-photon excitation (TPE) at 810 nm, Fura-4F exhibits an effective dissociation constant (Keff) of 1.16 ± 0.016 µM and a dynamic range (Rf) of 12.2 ± 0.34 [1]. In comparison, Fura-2 under identical TPE conditions displays a Keff of 181 ± 52 nM (0.181 µM) and an Rf of 22.4 ± 3.8 [1]. This 6.4-fold higher Keff extends the usable calcium measurement range approximately 6-fold higher before saturation.

Two‑Photon Excitation (810 nm)
Head‑to‑head
Keff = 1.16 µM, Rf = 12.2; 6.4× higher Keff vs Fura‑2
Calibrated intermediate‑affinity TPE calcium probe for deep‑tissue imaging
Rabbit ventricular cardiomyocytes, 5–10 min continuous imaging
Two-photon microscopy Deep tissue imaging Cardiomyocyte calcium handling

Fura-4F Application Scenarios


Calcium Transient Tracking in Excitable Cells

Fura-4F is the preferred choice over Fura-2 for measuring rapid calcium transients in excitable cells, as demonstrated in quail and rat cardiomyocytes where Fura-4F enabled more rapid tracking of Ca²⁺ concentration changes [6]. The lower calcium affinity (Kd 0.77–1.16 µM) yields a faster off-rate, minimizing indicator-introduced kinetic distortion of millisecond-timescale calcium signals [7]. The water-soluble pentapotassium salt form is ideally suited for intracellular loading via patch pipette infusion or microinjection in electrophysiology-coupled imaging experiments .

High Calcium Regime Measurements

In experimental systems where intracellular calcium exceeds ~1 µM—such as strongly stimulated neurons, calcium microdomains near release sites, or pathological calcium overload—Fura-4F remains responsive whereas Fura-2 becomes saturated and non-reporting [6]. The 4- to 6-fold lower affinity (Kd 0.77–1.16 µM vs 0.14–0.22 µM for Fura-2) extends the linear detection range into the 1–100 µM regime [7]. The ~75% greater molar absorptivity additionally provides brighter signals at the elevated calcium concentrations typical of these applications .

Two-Photon Imaging with Extended Viability

Fura-4F is validated for two-photon excitation calcium imaging at 810 nm, with a characterized Keff of 1.16 ± 0.016 µM and dynamic range of 12.2 ± 0.34 [6]. Critically, TPE of Fura-4F enables continuous, long-term (5–10 minutes) Ca²⁺ imaging in ventricular cardiomyocytes using laser-scanning microscopy without significant cellular photodamage or photobleaching [6]. This combination of validated TPE compatibility, intermediate affinity for physiological calcium ranges, and demonstrated photostability makes Fura-4F the evidence-supported choice for deep-tissue calcium imaging requiring extended acquisition times.

Protein Fe(II) Binding Assays

Beyond calcium imaging, Fura-4F is a validated ferrous iron (Fe²⁺) chelator with a characterized Kd of 4.55–6.99 µM, suitable for use in competition assays designed to measure protein Fe(II) binding affinities under heterogeneous, physiologically relevant conditions [6]. Fura-4F forms a 1:1 complex with Fe(II) and provides a spectral marker coupled to metal binding and release, enabling its use alongside Mag-Fura-2 and Rhod-5N to create a chelator panel spanning five orders of magnitude in Fe²⁺ affinity [7]. This application has been demonstrated with frataxin proteins (Yfh1 and Dfh) and is directly transferable to other iron-binding proteins of interest [6].

Application
Selection Property
Validation Focus
Excitable cell Ca²⁺ transient studies
Lower Ca²⁺ affinity enabling faster off‑rate kinetics
Kinetic response fidelity in cardiomyocyte or neuronal models
Elevated calcium microenvironment studies
Extended linear detection range beyond typical resting levels
Calcium saturation behavior in strongly stimulated cells
Deep‑tissue two‑photon Ca²⁺ imaging
TPE‑validated effective affinity and photostability
Long‑term imaging without significant photodamage
Protein Fe(II) competition assays
Well‑characterized Fe(II) binding constant
Spectroscopic tracking of Fe(II) binding in metalloprotein studies

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